methyl N-(4-chlorophenyl)carbamate

説明

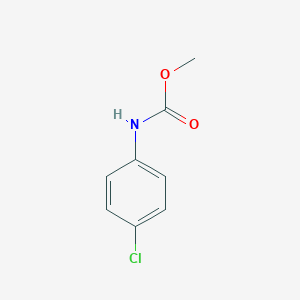

methyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol . It is also known by other names such as carbanilic acid, p-chloro-, methyl ester, methyl p-chlorocarbanilate, and 4-chlorophenylamine, N-methoxycarbonyl- . This compound is of interest due to its various applications in scientific research and industry.

準備方法

methyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with methyl chloroformate . The reaction typically occurs under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

化学反応の分析

methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: Although less common, it can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

methyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

Biology: It can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of polymers, resins, and other materials.

作用機序

The mechanism of action of carbamic acid, (4-chlorophenyl)-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

methyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds such as:

Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but lacks the chlorine substituent, which can affect its reactivity and applications.

Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The presence of the chlorine substituent in carbamic acid, (4-chlorophenyl)-, methyl ester makes it unique and can enhance its reactivity and specificity in certain applications .

生物活性

Methyl N-(4-chlorophenyl)carbamate, a member of the carbamate class of compounds, has garnered attention for its diverse biological activities, particularly as an inhibitor of cholinesterases. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

This compound is characterized by its carbamate functional group, which is known to interact with the enzyme acetylcholinesterase (AChE). The mechanism of action typically involves the reversible inhibition of AChE, leading to the accumulation of acetylcholine at synaptic clefts, which can enhance neurotransmission. This compound has been studied for its potential therapeutic applications due to this property.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Cholinesterase Inhibition : It exhibits significant inhibitory effects on both AChE and butyrylcholinesterase (BChE), with varying degrees of potency.

- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial pathogens.

- Toxicological Profile : Understanding its toxicity is crucial for assessing safety in potential therapeutic applications.

Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on cholinesterases. The following table summarizes the IC50 values for various carbamate derivatives:

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 38.98 | 1.60 | 24.37 |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide | 89.7 | 19.95 | 4.49 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | 311.0 | 50.8 | 6.13 |

These values indicate that this compound is a more potent inhibitor of BChE compared to AChE, suggesting potential therapeutic uses where selective inhibition is beneficial.

Case Studies and Research Findings

- Toxicological Assessment : A study assessed the cumulative risk associated with exposure to N-methyl carbamate pesticides, including this compound. The findings indicated significant effects on AChE activity, emphasizing the need for careful evaluation in environmental contexts .

- Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC50 value of 64 µg/mL against Neisseria meningitidis and Haemophilus influenzae, indicating moderate antibacterial activity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound acts as a non-covalent inhibitor at peripheral anionic sites on cholinesterases, which could lead to the development of more selective inhibitors with reduced side effects .

特性

IUPAC Name |

methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGWHGISCDFEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240191 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-36-3 | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。